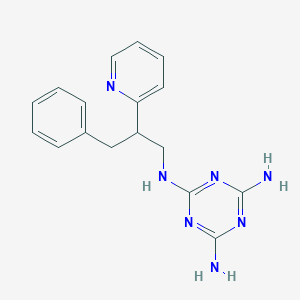
2-N-(3-phenyl-2-pyridin-2-ylpropyl)-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-(3-phenyl-2-pyridin-2-ylpropyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as PPT and is known for its various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of PPT is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, PPT has been shown to modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that PPT has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, PPT has been shown to modulate the activity of certain receptors in the brain, leading to its neuroprotective effects. PPT has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PPT in lab experiments is its potential as a therapeutic agent in the treatment of various diseases. Additionally, PPT is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using PPT in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several potential future directions for the study of PPT. One potential direction is the development of PPT as a therapeutic agent for the treatment of various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of PPT and its potential applications in the field of pharmacology. Finally, studies could be conducted to investigate the potential toxicity of PPT and ways to mitigate this toxicity.
Conclusion:
In conclusion, PPT is a chemical compound that has gained significant attention in the field of scientific research. It has potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. However, further research is needed to fully understand its mechanism of action and potential applications in the field of pharmacology.
Métodos De Síntesis
The synthesis of PPT involves the reaction of 2-chloro-4,6-bis(3-pyridyl)-1,3,5-triazine with 3-phenyl-2-aminopropanol in the presence of a base. This reaction results in the formation of PPT as a white crystalline solid.
Aplicaciones Científicas De Investigación
PPT has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to have potential as an anti-cancer agent, with studies showing that it inhibits the growth of cancer cells. PPT has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, PPT has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-N-(3-phenyl-2-pyridin-2-ylpropyl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c18-15-22-16(19)24-17(23-15)21-11-13(14-8-4-5-9-20-14)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H5,18,19,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFXKPUPGFXWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC2=NC(=NC(=N2)N)N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4aS,7aS)-6-(1,2-thiazole-3-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7431703.png)
![Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7431711.png)
![5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid](/img/structure/B7431719.png)
![2-[Benzyl-(4,6-diamino-1,3,5-triazin-2-yl)amino]-1-[3-(difluoromethoxy)phenyl]ethanol](/img/structure/B7431750.png)
![N-(6-imidazol-1-ylpyrimidin-4-yl)-N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7431761.png)
![2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431771.png)
![N-[4-methyl-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7431777.png)
![5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide](/img/structure/B7431786.png)
![N-[1-[(2-chloro-5-fluorophenyl)methyl]pyrazol-4-yl]-6-methoxy-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7431789.png)

![2-Methoxy-1-[4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7431798.png)
![5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine](/img/structure/B7431808.png)
![5-[[4-[(2-Fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431809.png)
![6-[[6-(difluoromethyl)pyrimidin-4-yl]amino]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B7431816.png)